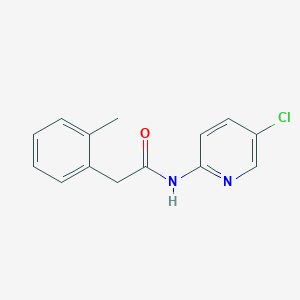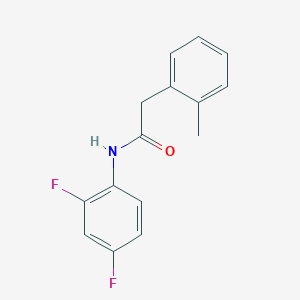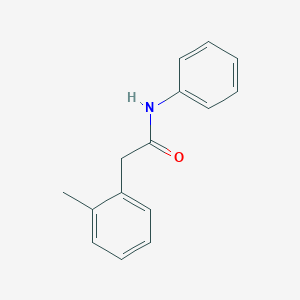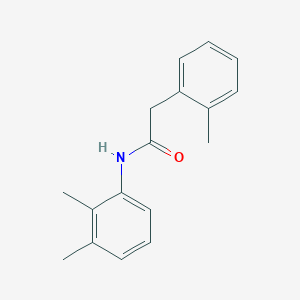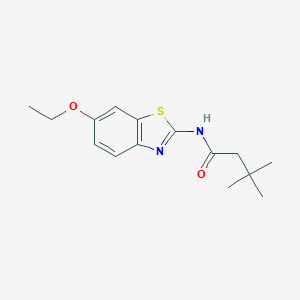
2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-658674 is a bioactive molecule primarily utilized in the research of amyloid diseases and synucleinopathies . It has a molecular weight of 284.76 and the chemical formula C₁₂H₁₃ClN₂O₂S . This compound is known for its potential in studying neurodegenerative diseases, making it a valuable tool in scientific research.
Chemical Reactions Analysis
WAY-658674 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-658674 is extensively used in scientific research, particularly in the study of amyloid diseases and synucleinopathies . Its applications include:
Chemistry: Used as a reference compound in various chemical reactions and studies.
Biology: Helps in understanding the biological pathways and mechanisms involved in neurodegenerative diseases.
Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
WAY-658674 exerts its effects by interacting with specific molecular targets and pathways involved in amyloid diseases and synucleinopathies . The exact mechanism involves the inhibition of amyloid fibril formation and the modulation of synaptic functions, which are crucial in the progression of neurodegenerative diseases.
Comparison with Similar Compounds
WAY-658674 is unique in its specific application to amyloid diseases and synucleinopathies. Similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: An oxytocin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
These compounds, while similar in structure, have different applications and mechanisms of action, highlighting the uniqueness of WAY-658674 in neurodegenerative disease research.
Properties
Molecular Formula |
C12H13ClN2O2S |
|---|---|
Molecular Weight |
284.76 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-6-9(13)2-3-10(8)17-7-11(16)15-12-14-4-5-18-12/h2-3,6H,4-5,7H2,1H3,(H,14,15,16) |
InChI Key |
AOGYXCZYIVCZKH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NCCS2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


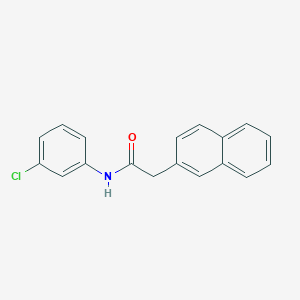
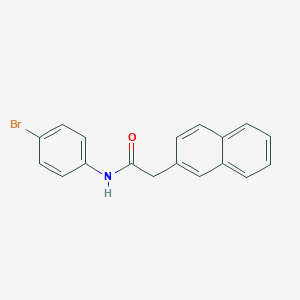

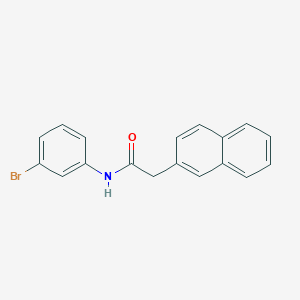
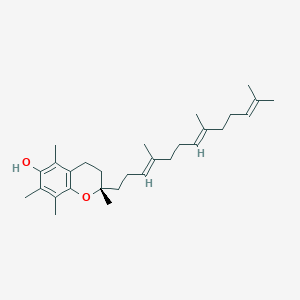
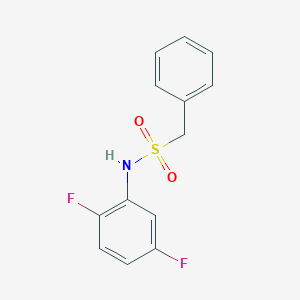
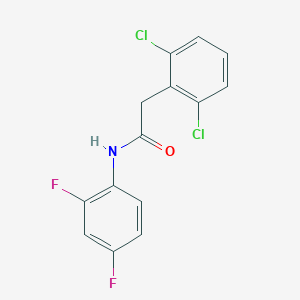
![2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B239613.png)
